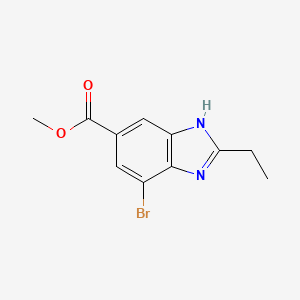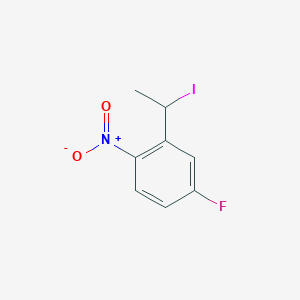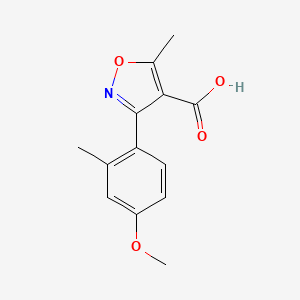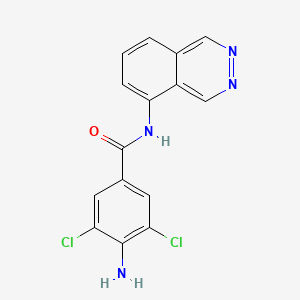![molecular formula C8H4FNO2 B13701262 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile is a heterocyclic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom and a nitrile group attached to a benzo[d][1,3]dioxole core, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the fluorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve selective fluorination. The nitrile group can then be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and nitrilation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Functionalized benzo[d][1,3]dioxole derivatives
Scientific Research Applications
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The fluorine atom and nitrile group can enhance the compound’s binding affinity and specificity for its targets, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzo[d][1,3]dioxole
- Benzo[d][1,3]dioxole-4-carbonitrile
- 7-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
Uniqueness
7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrile group provides a reactive site for further functionalization. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4FNO2 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
7-fluoro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-1-5(3-10)7-8(6)12-4-11-7/h1-2H,4H2 |
InChI Key |
DQJZTQCZAJGSPG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=CC(=C2O1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


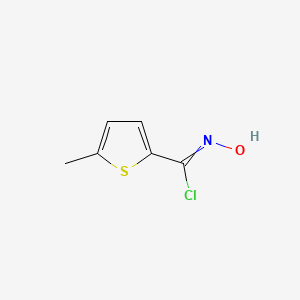

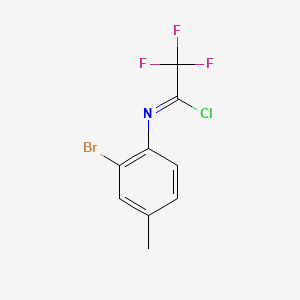
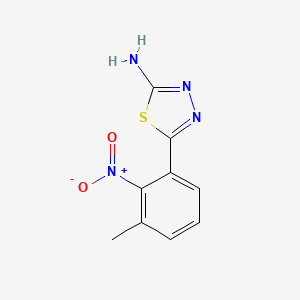
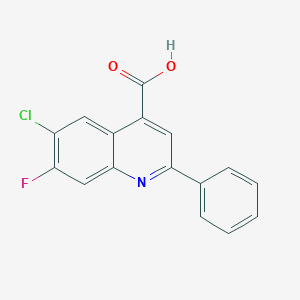

![methyl 5',8'a-dimethyl-1'-oxospiro[1,3-dioxolane-2,6'-3,4,4a,5,7,8-hexahydro-2H-naphthalene]-2'-carboxylate](/img/structure/B13701213.png)
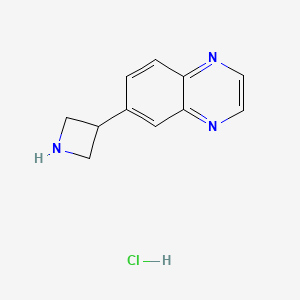
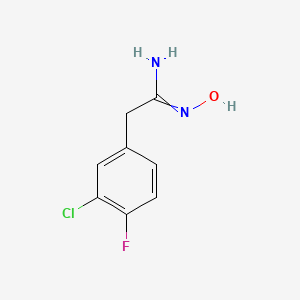
![9-Bromo-3,4-dihydro-2H-[1,4]oxazepino[2,3,4-hi]indazole](/img/structure/B13701229.png)
